An In-Depth Technical Guide to Mecamylamine Hydrochloride-¹³C₄,¹⁵N: Properties and Applications
An In-Depth Technical Guide to Mecamylamine Hydrochloride-¹³C₄,¹⁵N: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis
Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that readily crosses the blood-brain barrier.[1] Historically used as a ganglionic blocker for treating hypertension, its therapeutic potential is now being explored for a variety of central nervous system disorders, including nicotine addiction and certain neuropsychiatric conditions.[1][2] In modern drug development, particularly in pharmacokinetic and metabolic studies, the precise quantification of a drug and its metabolites in biological matrices is paramount. This necessitates the use of a robust internal standard to ensure the accuracy and reliability of analytical methods.[]
This guide focuses on the chemical properties and applications of Mecamylamine hydrochloride-¹³C₄,¹⁵N, a stable isotope-labeled (SIL) analogue of mecamylamine. The incorporation of four ¹³C atoms and one ¹⁵N atom into the mecamylamine structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[4] Unlike its unlabeled counterpart, the SIL version can be differentiated by the mass spectrometer, yet it exhibits nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[] This co-elution and similar behavior effectively normalize for variations in sample extraction and matrix effects, leading to highly accurate and precise quantification of the unlabeled drug.[]
Physicochemical Properties of Mecamylamine Hydrochloride-¹³C₄,¹⁵N
The fundamental chemical properties of Mecamylamine hydrochloride-¹³C₄,¹⁵N are crucial for its effective use as an internal standard. The introduction of stable isotopes results in a predictable increase in its molecular weight without altering its fundamental chemical structure or reactivity.
| Property | Value | Source(s) |
| Chemical Name | N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine-¹³C₄,¹⁵N hydrochloride | [5][] |
| Molecular Formula | C₇[¹³C]₄H₂₂ClN[¹⁵N] | [4] |
| Molecular Weight | ~208.77 g/mol | [5][] |
| Unlabeled Molecular Weight | 203.75 g/mol | N/A |
| Isotopic Purity | ¹³C: 99%, ¹⁵N: 98% | [5] |
| Appearance | White to off-white crystalline solid | [N/A] |
| Solubility | Soluble in water, DMSO, and ethanol | [N/A] |
Analytical Characterization and Methodologies
The utility of Mecamylamine hydrochloride-¹³C₄,¹⁵N as an internal standard is realized through its analysis by various sophisticated analytical techniques. This section provides an overview of these methods and detailed protocols for their application.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for quantifying compounds using stable isotope dilution. The mass difference between the labeled and unlabeled mecamylamine allows for their simultaneous detection and quantification.
Expected Mass Shift: The incorporation of four ¹³C atoms and one ¹⁵N atom results in a mass increase of approximately 5 Da compared to the unlabeled mecamylamine. This clear mass difference is readily resolved by modern mass spectrometers.
Protocol 1: Quantitative Analysis of Mecamylamine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of small molecules in biological matrices using a stable isotope-labeled internal standard.[7][8][9]
1. Preparation of Calibration Standards and Quality Control Samples:
- Prepare a stock solution of unlabeled mecamylamine hydrochloride in methanol.
- Prepare a stock solution of Mecamylamine hydrochloride-¹³C₄,¹⁵N (internal standard, IS) in methanol at a concentration of 1 µg/mL.
- Serially dilute the unlabeled mecamylamine stock solution with drug-free human plasma to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS solution (1 µg/mL).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 10% B to 90% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Mecamylamine (unlabeled): Precursor ion (Q1) -> Product ion (Q3) (To be determined empirically, but based on the structure, likely transitions would involve the protonated molecule and a characteristic fragment).
- Mecamylamine-¹³C₄,¹⁵N (IS): Precursor ion (Q1) + 5 -> Product ion (Q3) + 5 (The product ion will also be shifted by 5 Da if the labeled atoms are part of the fragment).
- Data Analysis: Quantify the unlabeled mecamylamine by calculating the peak area ratio of the analyte to the IS.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers an alternative to LC-MS. Mecamylamine can be analyzed by GC-MS, often requiring derivatization to improve its chromatographic properties.[10]
Protocol 2: GC-MS Analysis of Mecamylamine with Derivatization
This protocol is based on general procedures for the GC-MS analysis of amines, which often require derivatization.
1. Sample Preparation and Derivatization:
- Extract mecamylamine from the sample matrix using a suitable solvent extraction method.
- Evaporate the solvent to dryness.
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).
- Heat the mixture (e.g., at 70°C for 45 minutes) to form the trimethylsilyl (TMS) derivative of mecamylamine.
2. GC-MS Conditions:
- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like a DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An optimized temperature ramp to ensure good separation.
- MS System: A single quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Data Acquisition: Scan mode to identify characteristic fragments or selected ion monitoring (SIM) for enhanced sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and isotopic labeling pattern of Mecamylamine hydrochloride-¹³C₄,¹⁵N.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The four labeled carbon atoms will have significantly enhanced signals compared to the natural abundance ¹³C signals. The chemical shifts will be similar to the unlabeled compound, but the presence of the ¹⁵N atom may cause small changes in the shifts of adjacent carbons.
-
¹⁵N NMR: A ¹⁵N NMR spectrum will show a signal for the labeled nitrogen atom. The chemical shift of this signal is characteristic of the chemical environment of the nitrogen atom.
-
¹H NMR: The ¹H NMR spectrum will be very similar to that of the unlabeled compound. The ¹³C and ¹⁵N labeling will result in small satellite peaks due to coupling between these nuclei and adjacent protons.
Application Workflow: Use as an Internal Standard
The primary application of Mecamylamine hydrochloride-¹³C₄,¹⁵N is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the quantification of Mecamylamine using Mecamylamine hydrochloride-¹³C₄,¹⁵N as an internal standard.
Logical Framework for Isotopic Dilution
The principle of isotopic dilution is based on the addition of a known amount of the isotopically labeled standard to the sample before processing. The ratio of the unlabeled analyte to the labeled standard is measured by the mass spectrometer. Since any sample loss during preparation will affect both the analyte and the standard equally, their ratio remains constant, ensuring accurate quantification.
Caption: The logical principle of the isotopic dilution method.
Conclusion
Mecamylamine hydrochloride-¹³C₄,¹⁵N is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its chemical and physical properties, being nearly identical to the unlabeled drug, make it the gold standard for an internal standard in quantitative assays. The detailed methodologies provided in this guide offer a comprehensive framework for the accurate and precise quantification of mecamylamine in complex biological matrices, thereby supporting critical pharmacokinetic and metabolic studies. The use of such stable isotope-labeled standards is fundamental to ensuring the integrity and reliability of bioanalytical data in a regulatory and research environment.
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